Cas no 92-33-1 (2-Propionyl Phenothiazine)
2-Propionyl Phenothiazine Chemical and Physical Properties
Names and Identifiers
-
- 2-Propionyl Phenothiazine
- 1-(10H-phenothiazin-2-yl)propan-1-one
- 1-Propanone,1-(10H-phenothiazin-2-yl)-
- 2-Propionyl Phenothi
- 3-PROPIONYLPHENOTHIAZINE
- 1-Phenothiazin-2-yl-propan-1-on
- 1-phenothiazin-2-yl-propan-1-one
- EINECS 202-148-3
- EN300-18624911
- 92-33-1
- UNII-9Y1069S49S
- CS-0094320
- MFCD02929294
- 1-(10H-Phenothiazin-2-yl)-1-propanone
- W16325
- SCHEMBL17284839
- 9Y1069S49S
- WS-02129
- Oprea1_280721
- 1-Propanone, 1-(10H-phenothiazin-2-yl)-
- DTXSID50238816
- FT-0613377
- NS00039455
- 2-PROPIONYLPHENOTHIAZINE
- XPGPHJNCOZQFAU-UHFFFAOYSA-N
- 1-(10H-Phenothiazin-2-yl)-1-propanone; 1-Phenothiazin-2-yl-1-propanone;
- DB-261411
-
- MDL: MFCD02929294
- Inchi: 1S/C15H13NOS/c1-2-13(17)10-7-8-15-12(9-10)16-11-5-3-4-6-14(11)18-15/h3-9,16H,2H2,1H3
- InChI Key: XPGPHJNCOZQFAU-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2NC2C=C(C(CC)=O)C=CC1=2
Computed Properties
- Exact Mass: 255.07200
- Monoisotopic Mass: 255.072
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 54.4A^2
Experimental Properties
- Density: 1.218
- Melting Point: 170-172°C
- Boiling Point: 462.7°C at 760 mmHg
- Flash Point: 233.7°C
- Refractive Index: 1.638
- PSA: 54.40000
- LogP: 4.62550
2-Propionyl Phenothiazine Customs Data
- HS CODE:2934300000
- Customs Data:
China Customs Code:
2934300000Overview:
2934300000. Compounds containing a phenothiazine ring system(Phenothiazine ring system, whether hydrogenated or not,Compounds not further fused ). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934300000. other compounds containing in the structure a phenothiazine ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Propionyl Phenothiazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P811250-100mg |
2-Propionyl Phenothiazine |
92-33-1 | 100mg |
$ 75.00 | 2023-09-06 | ||
| TRC | P811250-250mg |
2-Propionyl Phenothiazine |
92-33-1 | 250mg |
$ 138.00 | 2023-09-06 | ||
| TRC | P811250-500mg |
2-Propionyl Phenothiazine |
92-33-1 | 500mg |
$ 173.00 | 2023-09-06 | ||
| TRC | P811250-1g |
2-Propionyl Phenothiazine |
92-33-1 | 1g |
$ 250.00 | 2022-06-03 | ||
| TRC | P811250-2g |
2-Propionyl Phenothiazine |
92-33-1 | 2g |
$586.00 | 2023-05-17 | ||
| TRC | P811250-5g |
2-Propionyl Phenothiazine |
92-33-1 | 5g |
$844.00 | 2023-05-17 | ||
| TRC | P811250-1000mg |
2-Propionyl Phenothiazine |
92-33-1 | 1g |
$305.00 | 2023-05-17 | ||
| Chemenu | CM541485-1g |
1-(10H-Phenothiazin-2-yl)propan-1-one |
92-33-1 | 95%+ | 1g |
$774 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1015036-100g |
1-(10h-phenothiazin-2-yl)propan-1-one |
92-33-1 | 95% | 100g |
$220 | 2023-09-02 | |
| Enamine | EN300-18624911-0.05g |
1-(10H-phenothiazin-2-yl)propan-1-one |
92-33-1 | 95% | 0.05g |
$19.0 | 2023-09-18 |
2-Propionyl Phenothiazine Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 2-Propionyl Phenothiazine
Chemical Profile of 2-Propionyl Phenothiazine (CAS No. 92-33-1)
2-Propionyl Phenothiazine, identified by the chemical abstracts service number CAS No. 92-33-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic compound belongs to the phenothiazine class, which is well-documented for its diverse pharmacological properties. The structural motif of 2-Propionyl Phenothiazine consists of a phenothiazine core substituted with an acetyl group at the 2-position, enhancing its reactivity and functional utility in medicinal chemistry.
The synthesis of 2-Propionyl Phenothiazine typically involves the condensation of propionic acid derivatives with thioanisole, followed by cyclization under controlled conditions. This process highlights the compound's versatility as a building block for more complex molecular architectures. Recent advancements in synthetic methodologies have enabled more efficient and scalable production techniques, making 2-Propionyl Phenothiazine more accessible for industrial applications.
In the realm of pharmaceutical research, 2-Propionyl Phenothiazine has garnered attention due to its potential biological activities. Studies have demonstrated its role as a precursor in the development of novel therapeutic agents targeting neurological and cardiovascular disorders. The propionyl moiety at the 2-position introduces metabolic stability while allowing for further functionalization, which is crucial for drug design.
One of the most compelling aspects of 2-Propionyl Phenothiazine is its interaction with biological targets. Research has shown that derivatives of this compound exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for treating conditions such as hypertension and neurodegenerative diseases. The phenothiazine core is particularly noted for its ability to modulate neurotransmitter systems, which has been leveraged in the development of antipsychotic and antiemetic drugs.
The pharmacokinetic profile of 2-Propionyl Phenothiazine has also been extensively studied. Its moderate solubility in both aqueous and lipid environments suggests potential for oral and parenteral administration. Advanced computational modeling techniques have been employed to predict its metabolic pathways, aiding in the optimization of drug formulations for enhanced bioavailability and reduced side effects.
Recent clinical trials have explored the efficacy of 2-Propionyl Phenothiazine derivatives in treating chronic inflammatory conditions. Preliminary results indicate that certain analogs demonstrate significant anti-inflammatory properties without compromising liver function, a critical consideration in drug development. These findings underscore the compound's therapeutic potential and open new avenues for further investigation.
The role of CAS No. 92-33-1 in academic research cannot be overstated. It serves as a fundamental scaffold for investigating structure-activity relationships (SAR) within the phenothiazine class. By systematically modifying functional groups attached to the core structure, researchers can uncover novel mechanisms of action and develop next-generation pharmaceuticals with improved efficacy and safety profiles.
The industrial significance of 2-Propionyl Phenothiazine extends beyond academic research. Its synthesis and application in drug development represent a cornerstone of modern medicinal chemistry. As demand for targeted therapies grows, compounds like CAS No. 92-33-1 will continue to play a pivotal role in addressing unmet medical needs across various therapeutic domains.
In conclusion, 2-Propionyl Phenothiazine (CAS No. 92-33-1) exemplifies the intersection of synthetic chemistry and pharmacology. Its unique structural features and versatile reactivity make it an invaluable tool for developing innovative treatments for human diseases. With ongoing research efforts focused on optimizing its pharmacological properties, this compound is poised to remain a key player in pharmaceutical innovation.
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